Head-to-Head: Structural Topology Divergence versus the Benzodioxolyl Analog
Replacement of the pyridin-3-yl group with a benzodioxolyl moiety in CAS 872695-67-5 radically alters the molecular scaffold's shape and electrostatic potential surface, despite the core pyridazine-sulfanyl-ethanone framework being identical. This structural shift leads to a 12.8% increase in molecular weight and fundamentally different target engagement profiles, ruling out interchangeable use .
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW: 337.4 g/mol; TPSA: 83.06 Ų |
| Comparator Or Baseline | 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one (CAS 872695-67-5). MW: 380.42 g/mol; TPSA: not publicly available but predicted to be >97 Ų. |
| Quantified Difference | ΔMW = +43.02 g/mol (+12.8%); ΔTPSA = estimated >+14 Ų (>+17%) |
| Conditions | In silico prediction using CDK (Chemistry Development Kit) based on standard SMILES codes . |
Why This Matters
Procurement for a focused library requires the precise pyridin-3-yl vector; a benzodioxolyl replacement introduces a bulkier, differently shaped hydrophobic anchor that will likely fail to recapitulate specific kinase hinge-binding interactions.
